molecular formula C23H38O B8784470 teprenone

teprenone

Cat. No.: B8784470
M. Wt: 330.5 g/mol
InChI Key: HUCXKZBETONXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a potassium salt of 4-sulfobenzoic acid, which is a derivative of benzoic acid with a sulfonic acid group attached to the benzene ring. It has a molecular formula of C7H6KO5S and a molecular weight of 241.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the para position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of potassium 4-sulfobenzoic acid involves the continuous sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of potassium 4-sulfobenzoic acid.

Scientific Research Applications

Potassium 4-sulfobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a buffer component in various biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 4-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Potassium 4-sulfobenzoic acid can be compared with other sulfonated benzoic acid derivatives, such as:

  • Sodium 4-sulfobenzoic acid
  • Ammonium 4-sulfobenzoic acid
  • Lithium 4-sulfobenzoic acid

Uniqueness

The potassium salt form of 4-sulfobenzoic acid offers unique solubility and reactivity properties compared to its sodium, ammonium, and lithium counterparts. These differences can influence its behavior in chemical reactions and its applications in various fields.

Properties

Molecular Formula

C23H38O

Molecular Weight

330.5 g/mol

IUPAC Name

6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3

InChI Key

HUCXKZBETONXFO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C

Origin of Product

United States

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